molecular formula C9H8ClNOS B025284 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 108773-00-8

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No. B025284
M. Wt: 213.68 g/mol
InChI Key: USZSQTQJFWIVLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole often involves condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of certain benzothiazole derivatives has been achieved through the condensation of benzo[d]thiazol-2-yl compounds with different aromatic amines or aldehydes, demonstrating the versatility of benzothiazole chemistry in creating various substituted compounds with potential biological activities (Uma et al., 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including those similar to 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, has been elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and quantum chemical computational methods. These studies reveal the conformation, electron distribution, and stereochemistry of the molecules, which are crucial for understanding their reactivity and interaction with biological targets (Inkaya et al., 2012).

Scientific Research Applications

In-vitro Anti-inflammatory Activity

A study focused on synthesizing a series of Mannich base 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives, evaluating their in-vitro anti-inflammatory activities. The chloro functional group was found to possess inhibition of bovine serum albumin denaturation capacity, indicating significant in-vitro anti-inflammatory activity. This suggests that similar compounds, possibly including 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, could be explored for anti-inflammatory applications (Rathi et al., 2013).

Efficient Synthesis Under Metal-Free Conditions

Research demonstrated an efficient method for forming 2-aryl benzothiazoles from aryl ketones and 2-aminobenzenethiols under metal- and iodine-free conditions, highlighting the compound's role in synthesizing diverse benzothiazole derivatives. The presence of functional groups such as methoxy and chloro was tolerated, indicating the method's versatility and potential application in synthesizing compounds like 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole (Liao et al., 2012).

Antifungal, Insecticidal, and Herbicidal Activities

A study on benzothiazoles with various substituents explored their antifungal, insecticidal, and herbicidal activities, finding specific structural features that enhanced these properties. This research indicates the potential agricultural and pharmaceutical applications of benzothiazole derivatives, suggesting areas where 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole could be applied (Hisano et al., 1982).

Synthesis and Anticancer Activity Evaluation

Another study synthesized 4-thiazolidinones containing benzothiazole moiety and evaluated their anticancer activity, demonstrating significant activity against various cancer cell lines. This highlights the potential of benzothiazole derivatives in developing novel anticancer agents and suggests that compounds like 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole could be valuable in cancer research (Havrylyuk et al., 2010).

Application in Fluorescent Probes

Benzothiazole derivatives have also been applied in creating fluorescent probes for sensing pH and metal cations, indicating their utility in chemical sensing and imaging technologies. The specific properties of these compounds, such as sensitivity to pH changes and selectivity for metal cations, underscore the broader applicability of benzothiazole derivatives in scientific research (Tanaka et al., 2001).

properties

IUPAC Name

2-chloro-4-methoxy-7-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSQTQJFWIVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365965
Record name 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

CAS RN

108773-00-8
Record name 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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